molecular formula C3H5IO2 B093885 3-Iodopropionic acid CAS No. 141-76-4

3-Iodopropionic acid

Cat. No.: B093885
CAS No.: 141-76-4
M. Wt: 199.97 g/mol
InChI Key: KMRNTNDWADEIIX-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Intermediate and Platform Molecule

3-Iodopropionic acid is a valuable building block in organic synthesis due to its dual functionality. atamankimya.com The presence of both a carboxylic acid group and a reactive iodine atom allows it to participate in a wide range of chemical transformations. atamankimya.comcymitquimica.com The carboxylic acid moiety can undergo esterification and amidation, while the carbon-iodine bond is susceptible to nucleophilic substitution reactions. cymitquimica.com This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules. atamankimya.com

Its solubility in both water and various organic solvents further enhances its utility in different reaction conditions. cymitquimica.comsolubilityofthings.com This adaptability makes it a "platform molecule," a starting material that can be converted into a variety of other useful chemicals. researchgate.netrsc.org For instance, it serves as a precursor for the production of compounds like 3-hydroxypropionic acid (3-HPA) and acrylic acid. researchgate.netrsc.org

Table 1: Chemical Properties of this compound

Property Value
CAS Number 141-76-4 nih.govfishersci.cachemicalbook.com
Molecular Formula C₃H₅IO₂ cymitquimica.comnih.govfishersci.ca
Molecular Weight 199.98 g/mol cymitquimica.comfishersci.ca
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Melting Point 80-83 °C chembk.com
Solubility Soluble in water and organic solvents cymitquimica.comsolubilityofthings.com

This table provides a summary of the key chemical and physical properties of this compound.

Overview of Key Academic Research Trajectories and Applications

The unique characteristics of this compound have led to its application in several key areas of academic and industrial research. Its role as a synthetic intermediate is particularly prominent in the development of pharmaceuticals and polymers. cymitquimica.comsolubilityofthings.comnih.gov

In medicinal chemistry, this compound is utilized to introduce the iodide functionality into more complex organic molecules, a key step in the synthesis of various pharmaceutical compounds. solubilityofthings.com Its potential for use in asymmetric synthesis to create specific drug enantiomers is also an area of interest. solubilityofthings.com

Another significant research trajectory is its use in polymer chemistry. This compound and its derivatives are employed in the synthesis of specialized polymers. For example, it has been used in the derivatization of cationic polymers to create zwitterionic polymers with applications in drug delivery and biomaterials. nih.govnih.govduke.edu Specifically, it has been used to create poly(carboxybetaine methacrylate) (PCBMA) with a two-carbon spacer, which has been shown to influence the in vivo behavior of protein-polymer conjugates. nih.govnih.govduke.edu

Furthermore, research has focused on the sustainable production of this compound from renewable resources. One notable pathway involves the conversion of glyceric acid, a derivative of glycerol (B35011), into this compound. researchgate.netrsc.org This process is part of a broader effort to valorize biomass and develop greener chemical manufacturing processes. rsc.org For instance, glyceric acid can be quantitatively converted to this compound using hydriodic acid-mediated hydrogenation. researchgate.netrsc.org This this compound can then be used as a platform molecule to produce other valuable chemicals, such as succinic acid through carbonylation. rsc.orgrsc.org

Table 2: Research Applications of this compound

Research Area Application Key Findings
Pharmaceutical Synthesis Intermediate for introducing iodide functionality. solubilityofthings.com Facilitates the synthesis of complex pharmaceutical molecules. solubilityofthings.com
Polymer Chemistry Derivatization of polymers. nih.govnih.gov Used to create zwitterionic polymers like PCBMA for applications such as improving the plasma half-life of protein conjugates. nih.govnih.govduke.edu
Sustainable Chemistry Synthesis from renewable feedstocks. researchgate.netrsc.org Can be produced from glyceric acid, a glycerol derivative, contributing to the valorization of biomass. researchgate.netrsc.org
Platform Chemical Precursor to other valuable chemicals. researchgate.netrsc.orgrsc.org Can be converted to 3-hydroxypropionic acid, acrylic acid, and succinic acid. researchgate.netrsc.orgrsc.org

This table summarizes the diverse research applications of this compound, highlighting its versatility in different scientific fields.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-hydroxypropionic acid (3-HPA)
Acrylic acid
Glyceric acid
Poly(carboxybetaine methacrylate) (PCBMA)
Succinic acid
Hydriodic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopropanoic acid
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InChI

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
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InChI Key

KMRNTNDWADEIIX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CI)C(=O)O
Source PubChem
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Molecular Formula

C3H5IO2
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DSSTOX Substance ID

DTXSID8059710
Record name Propanoic acid, 3-iodo-
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Molecular Weight

199.97 g/mol
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Physical Description

Solid
Record name 3-Iodopropanoic acid
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Solubility

74.3 mg/mL at 25 °C
Record name 3-Iodopropanoic acid
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CAS No.

141-76-4, 26834-34-4
Record name 3-Iodopropionic acid
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Record name Propanoic acid, iodo-
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Record name 3-IODOPROPIONIC ACID
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Melting Point

81.5 °C
Record name 3-Iodopropanoic acid
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Advanced Synthetic Methodologies and Mechanistic Studies

Derivatization Strategies of 3-Iodopropionic Acid

Esterification Reactions for Alkyl 3-Iodopropionates

The synthesis of alkyl 3-iodopropionates, the ester derivatives of this compound, is a fundamental transformation that provides stable and versatile intermediates for further synthetic manipulations. The most common and direct method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org This equilibrium-controlled process requires specific conditions to achieve high yields of the desired ester. libretexts.org

The mechanism of Fischer esterification involves several reversible steps. masterorganicchemistry.com Initially, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of this compound. organic-chemistry.orgmasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comathabascau.ca The subsequent attack forms a tetrahedral intermediate. organic-chemistry.org Following a proton transfer from the alcohol moiety to one of the hydroxyl groups, a molecule of water is eliminated, which is a favorable leaving group. masterorganicchemistry.com Deprotonation of the resulting oxonium ion by a weak base (like water or the alcohol) regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

To drive the reaction equilibrium toward the product side and maximize the yield, Le Châtelier's principle is applied. libretexts.orgathabascau.ca This is typically achieved in two ways: using a large excess of the alcohol reactant, which often serves as the reaction solvent, or by actively removing the water byproduct as it forms. libretexts.orgoperachem.com Water removal can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when the alcohol is not used in large excess. operachem.com The reaction is generally conducted under reflux, with the temperature determined by the boiling point of the alcohol used. operachem.com

The reactivity of the alcohol follows the expected trend, with primary alcohols like methanol (B129727) and ethanol (B145695) reacting more readily than secondary alcohols such as 2-propanol, due to reduced steric hindrance. ceon.rs Upon completion, the reaction mixture is typically worked up by neutralizing the acid catalyst with a weak base, such as an aqueous sodium bicarbonate solution, followed by extraction of the ester into an organic solvent, drying, and purification by distillation or chromatography. operachem.com

Table 1: Representative Conditions for Fischer Esterification of this compound
Alkyl EsterAlcoholCatalystMolar Ratio (Acid:Alcohol)TemperatureTypical Reaction Time
Methyl 3-iodopropionateMethanolH₂SO₄ (catalytic)1:20 (Methanol as solvent)Reflux (~65 °C)4-8 hours
Ethyl 3-iodopropionateEthanolH₂SO₄ (catalytic)1:20 (Ethanol as solvent)Reflux (~78 °C)4-8 hours
Propyl 3-iodopropionate1-Propanolp-TsOH (catalytic)1:10Reflux (~97 °C)6-12 hours
Isopropyl 3-iodopropionate2-PropanolH₂SO₄ (catalytic)1:10Reflux (~82 °C)8-16 hours

Synthesis of Chiral and Stereospecific Derivatives

This compound and its esters serve as valuable precursors for the synthesis of chiral and stereospecific molecules. The presence of an iodine atom, an excellent leaving group, at the β-position allows for stereocontrolled introduction of various functionalities. Two primary strategies are employed: stereospecific nucleophilic substitution and asymmetric conjugate addition.

Stereospecific Nucleophilic Substitution (SN2)

Alkyl 3-iodopropionates are excellent electrophiles for SN2 reactions. This pathway allows for the displacement of the iodide ion by a wide range of nucleophiles. When a chiral, non-racemic nucleophile is used, a new stereocenter can be established in the product. The SN2 mechanism proceeds with a complete inversion of configuration at the electrophilic carbon center. semanticscholar.org While the carbon bearing the iodine in 3-iodopropionate is not itself a stereocenter, a nucleophile can attack it to form a new bond, and if the nucleophile or another part of the molecule is chiral, diastereomeric products can be formed.

A more direct approach to chirality involves using a substrate that already contains a stereocenter. For example, if a chiral alcohol is used to prepare a chiral ester of this compound, subsequent intramolecular cyclization via nucleophilic attack can lead to the formation of chiral lactones with defined stereochemistry.

Asymmetric Conjugate Addition

An alternative and powerful strategy involves the conversion of the 3-iodopropionate framework into an α,β-unsaturated system. Elimination of hydrogen iodide (HI) from alkyl 3-iodopropionate, typically promoted by a non-nucleophilic base, yields the corresponding alkyl acrylate (B77674). This acrylate is an excellent Michael acceptor.

The asymmetric conjugate addition (or Michael addition) of nucleophiles to these acceptors is a well-established method for creating stereocenters at the β-position. researchgate.net This can be achieved by using:

Chiral Nucleophiles: The addition of a chiral enolate or a chiral organocuprate reagent to the alkyl acrylate can proceed with high diastereoselectivity.

Chiral Auxiliaries: The acrylate moiety can be attached to a chiral auxiliary, such as an Evans oxazolidinone. nih.gov The auxiliary directs the incoming nucleophile to attack one face of the double bond preferentially, leading to a product with high diastereomeric excess. The auxiliary can then be cleaved to yield the enantiomerically enriched product. du.ac.in

Chiral Catalysts: A prochiral nucleophile and the alkyl acrylate can react in the presence of a chiral catalyst (e.g., a chiral organocatalyst or a metal complex with a chiral ligand). The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the product in excess.

These methods enable the synthesis of a diverse array of β-substituted propionic acid derivatives with high enantiomeric purity, which are important building blocks in pharmaceutical and materials science. orientjchem.org

Table 2: Conceptual Strategies for Chiral Synthesis from 3-Iodopropionate
MethodologyPrecursorKey Reagent/ComponentStereochemical PrincipleProduct Class
Stereospecific SN2Alkyl 3-iodopropionateChiral Nucleophile (e.g., chiral amine, alkoxide)Inversion of configuration if the reaction center were chiral; formation of diastereomers.Chiral β-substituted propionates
Asymmetric Conjugate AdditionAlkyl acrylate (from 3-iodopropionate)Chiral Auxiliary (e.g., Evans oxazolidinone)Auxiliary-directed facial selectivity.Enantioenriched β-substituted propionates
Asymmetric Conjugate AdditionAlkyl acrylate (from 3-iodopropionate)Chiral Catalyst (e.g., organocatalyst, chiral metal complex)Catalyst-controlled enantioselectivity.Enantioenriched β-substituted propionates

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The carbon-iodine bond in 3-iodopropionic acid is susceptible to cleavage by nucleophiles, making nucleophilic substitution a primary mode of its reactivity. The iodine atom serves as an effective leaving group, facilitating the introduction of a wide range of functionalities. cymitquimica.com

Formation of 3-Hydroxypropionic Acid via Hydrolysis

This compound can be converted to 3-hydroxypropionic acid through hydrolysis. This reaction can be catalyzed by an alkaline catalyst, such as sodium hydroxide. google.com In one documented method, after the synthesis of this compound, it is extracted with an organic solvent and subsequently hydrolyzed in a two-phase system with an alkaline catalyst to yield 3-hydroxypropionic acid. google.com This transformation is a key step in producing the valuable platform chemical 3-hydroxypropionic acid from biomass-derived sources like glyceric acid. google.comresearchgate.netrsc.org Research has shown that the hydrolysis of this compound in water can achieve a conversion of 75.8% with a 69.4% yield of 3-hydroxypropionic acid. rsc.org

Alkylation of Diverse Nucleophiles in Organic Synthesis

As an alkylating agent, this compound is utilized to introduce a propionic acid moiety onto various nucleophilic substrates. This reactivity is fundamental to its application in organic synthesis for constructing more complex molecules. solubilityofthings.com

The carboxylic acid side chains of aspartic acid and glutamic acid residues in peptides and proteins can act as nucleophiles. While direct alkylation of these residues by this compound is not extensively detailed in the provided context, the general principle of activating carboxylic acid-containing residues for cross-linking reactions is established. nih.gov For instance, carbodiimides like EDC can activate aspartic and glutamic acid residues, enabling them to react with other nucleophiles. nih.gov Although the provided information focuses on cross-linking activated residues with amines or dihydrazides, the underlying reactivity suggests the potential for similar reactions with suitable electrophiles. The modification of amino acids is a critical area of research, with various methods being developed for site-selective functionalization. princeton.edunih.govorganic-chemistry.org

This compound reacts with various amines and other heteroatom nucleophiles. For example, its reaction with heterocyclic amines has been studied, revealing that the site of alkylation can depend on the structure of the amine. acs.org In the case of some 2-aminopyridines and 2-aminothiazoles, the reaction occurs at the hetero nitrogen rather than the exocyclic amino group. acs.org The alkylation of chitosan, a biopolymer with primary amino groups, by β-halopropionic acids (including this compound) has also been investigated, leading to N-carboxyethylation. researchgate.net The reaction conditions and the nature of acceptors present can influence the degree of substitution. researchgate.net Furthermore, the iodine atom in the related compound, methyl 3-iodopropanoate, can be displaced by nucleophiles such as sodium azide, potassium cyanide, and thiourea.

Reductive Transformations to Propionic Acid

The carbon-iodine bond in this compound can be cleaved under reductive conditions to yield propionic acid. While specific reagents for the direct reduction of this compound to propionic acid are not detailed in the provided search results, the transformation is a plausible and expected reaction based on general organic chemistry principles. The reduction of alkyl halides is a well-established chemical transformation.

Dimerization and Coupling Reactions

This compound and its derivatives can undergo dimerization and coupling reactions to form longer-chain dicarboxylic acids. A notable example is the reductive coupling of ethyl 3-iodopropionate to produce diethyl adipate (B1204190), which can then be hydrolyzed to adipic acid. researchgate.net This dimerization can be achieved rapidly using a nickel catalyst (NiCl₂·6H₂O) with manganese and a 1,10-phenanthroline (B135089) monohydrate ligand under microwave irradiation, affording an 84% yield of diethyl adipate in just 5 minutes at 90°C. researchgate.net This type of reaction, known as a Wurtz coupling, demonstrates the utility of this compound derivatives as building blocks for valuable industrial chemicals. researchgate.net The general field of cross-coupling reactions, often catalyzed by palladium, is a powerful tool for forming carbon-carbon bonds, and while not directly applied to this compound in the provided context, it highlights the potential for such transformations. researchgate.netwhiterose.ac.ukchemrxiv.org

Table of Research Findings

Reaction TypeReactantsProductsCatalyst/ConditionsYieldReference
HydrolysisThis compound, Water3-Hydroxypropionic acidAlkaline catalyst99% google.com
HydrolysisThis compound, Water3-Hydroxypropionic acid22wt% HI, 373 K, 1 h69.4% rsc.org
DimerizationEthyl 3-iodopropionateDiethyl adipateNiCl₂·6H₂O, Mn, 1,10-Phenanthroline monohydrate, Microwave, 90°C, 5 min84% researchgate.net
Hydrolysis of DimerDiethyl adipateAdipic acidAcid catalyst89% researchgate.net

Metal-Catalyzed Reductive Coupling (e.g., Ethyl 3-Iodopropionate to Diethyl Adipate)

The reductive coupling of alkyl halides is a fundamental carbon-carbon bond-forming reaction in organic synthesis. A notable example is the dimerization of ethyl 3-iodopropionate to produce diethyl adipate, a precursor to adipic acid, which is an important industrial chemical. researchgate.net Research has demonstrated that this transformation can be efficiently achieved using a nickel catalyst.

In one study, ethyl 3-iodopropionate was rapidly dimerized to diethyl adipate in a microwave reactor. researchgate.netresearchgate.net The catalytic system consisted of NiCl₂·6H₂O, with manganese (Mn) and 1,10-phenanthroline monohydrate acting as a co-catalyst and ligand, respectively. researchgate.net Under optimal conditions, an 84% yield of diethyl adipate was obtained in just 5 minutes at 90°C. researchgate.net This rapid, microwave-assisted method is also applicable to other alkyl halides. researchgate.netresearchgate.net The subsequent hydrolysis of diethyl adipate with an acid catalyst afforded adipic acid in 89% yield. researchgate.net

This type of reaction, often referred to as a Wurtz-type coupling, highlights the utility of transition metals in forging new carbon-carbon bonds. researchgate.net The use of microwave irradiation can significantly enhance reaction rates, offering a more efficient route compared to traditional heating methods. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Ni-Catalyzed Reductive Coupling of Ethyl 3-Iodopropionate

Parameter Value
Catalyst NiCl₂·6H₂O
Co-catalyst Mn
Ligand 1,10-Phenanthroline monohydrate
Reactant Ethyl 3-iodopropionate
Product Diethyl adipate
Temperature 90 °C
Time 5 minutes
Yield 84%
Subsequent Product Adipic Acid
Yield (Hydrolysis) 89%

This table summarizes the optimal reaction conditions for the microwave-assisted, nickel-catalyzed reductive coupling of ethyl 3-iodopropionate to diethyl adipate, as reported in the literature. researchgate.net

Mechanistic Pathways of Alkyl Radical Formation in Coupling Processes

The formation of alkyl radicals is a key mechanistic step in many coupling reactions involving alkyl halides like this compound. conicet.gov.arresearchgate.net These radical intermediates are typically generated through single-electron transfer (SET) from a low-valent metal catalyst to the alkyl halide. conicet.gov.ar

In the context of nickel-catalyzed couplings, it is proposed that a low-valent nickel species, potentially Ni(0) or Ni(I), initiates the reaction. researchgate.net This species can be generated in situ from a Ni(II) precursor through reduction by a co-catalyst like manganese. researchgate.netresearchgate.net The active nickel catalyst then transfers an electron to the ethyl 3-iodopropionate, leading to the homolytic cleavage of the carbon-iodine bond and the formation of a 3-carboxyethyl radical. conicet.gov.arnih.gov

The subsequent steps can involve either the coupling of two of these radicals to form the dimer (diethyl adipate) or the reaction of the radical with another molecule of the nickel catalyst to form an organonickel intermediate, which then undergoes further reaction to yield the final product. The specific pathway can be influenced by the reaction conditions, including the nature of the catalyst, ligand, and solvent. researchgate.net

Evidence for radical pathways comes from various sources, including the use of radical traps and the observation of products resulting from radical cyclization or rearrangement when appropriate substrates are used. researchgate.net For instance, the use of cyclopropylmethyl iodide in similar reactions often leads to ring-opened products, which is a characteristic signature of a radical intermediate. researchgate.net

Chiral Properties and Applications in Asymmetric Synthesis of Enantiomers

While this compound itself is not chiral, it can be a valuable precursor in the synthesis of chiral molecules. solubilityofthings.comyork.ac.ukchiralpedia.com Asymmetric synthesis is a critical field in chemistry, particularly for the production of pharmaceuticals, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful. chiralpedia.comlongdom.orgchiralpedia.com

This compound can be used to introduce a three-carbon chain into a molecule, and if this process creates a new stereocenter, the principles of asymmetric synthesis can be applied to control the stereochemical outcome. solubilityofthings.comyork.ac.uk This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule. This chiral auxiliary then directs the stereochemistry of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Use of Chiral Catalysts: A chiral catalyst, such as a transition metal complex with a chiral ligand, can be used to catalyze a reaction involving this compound or its derivatives. chiralpedia.com The chiral environment created by the catalyst favors the formation of one enantiomer over the other. chiralpedia.com

Use of Chiral Reagents: A chiral reagent can be used in stoichiometric amounts to react with a derivative of this compound, leading to the formation of a chiral product.

The potential to create chiral centers makes this compound and its derivatives useful building blocks in the synthesis of specific enantiomers of more complex molecules. solubilityofthings.com

Catalytic Applications and the Modulatory Role of the Iodine Substituent

The iodine atom in this compound plays a crucial role in its reactivity and catalytic applications. solubilityofthings.com The carbon-iodine bond is relatively weak and susceptible to cleavage, which is a key factor in many of the reactions in which this compound participates. nih.gov

In the context of catalysis, the iodine substituent can have several modulatory roles:

Leaving Group Ability: Iodine is an excellent leaving group, which facilitates nucleophilic substitution reactions and the formation of radical intermediates in metal-catalyzed couplings. researchgate.netnih.gov

Influence on Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the reactivity of the adjacent carbons and the carboxylic acid group.

Interaction with Catalysts: The iodine atom can directly interact with metal catalysts, influencing the catalytic cycle. For instance, in some reactions, iodine can act as a catalyst itself or as part of a catalytic system. mdpi.com

Research has shown that the iodine substituent can enhance certain catalytic reactions, demonstrating the compound's utility beyond simple organic transformations. solubilityofthings.com For example, in the conversion of glyceric acid to this compound mediated by hydriodic acid, the iodine plays a dual role as both a reactant and part of the catalytic cycle where it is regenerated. researchgate.net

Biochemical and Biological Activity Research

Enzyme Inhibition and Metabolic Perturbations

Research into 3-iodopropionic acid and its analogs has revealed significant impacts on cellular metabolism, primarily through the inhibition of key enzymes. As a haloalkanoic acid, its reactivity is largely attributed to its ability to act as an alkylating agent, particularly towards nucleophilic residues in proteins, such as cysteine and arginine. This reactivity underlies its capacity to perturb critical metabolic pathways.

This compound is anticipated to disrupt mitochondrial respiration and cellular energy metabolism, primarily by targeting enzymes within the citric acid cycle and the electron transport chain. While direct studies quantifying the specific impact of this compound on mitochondrial oxygen consumption are not extensively detailed in the available literature, the effects can be inferred from the well-documented actions of its chemical analogs, particularly 3-nitropropionic acid (3-NPA).

3-NPA is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), which is Complex II of the electron transport chain. nih.govmedchemexpress.com Inhibition of this enzyme disrupts the flow of electrons to coenzyme Q, thereby impairing mitochondrial respiration and leading to a decrease in ATP synthesis. nih.gov Studies on 3-NPA have shown that even a partial inhibition of mitochondrial respiration can lead to significant cellular stress and the induction of the mitochondrial permeability transition (MPT), a key event in a cellular cascade leading to apoptosis. nih.govresearchgate.net The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to swelling, loss of membrane potential, and uncoupling of oxidative phosphorylation. nih.gov

Furthermore, research on the gut microbiota-derived metabolite, indole-3-propionic acid, has demonstrated that chronic exposure can lead to mitochondrial dysfunction, characterized by a reduction in maximal respiration and spare respiratory capacity. nih.govfrontiersin.org Although structurally different, this highlights the sensitivity of mitochondrial function to various propionic acid derivatives. Given the alkylating potential of this compound, it is plausible that it could induce similar or even more severe mitochondrial dysfunction by covalently modifying components of the respiratory chain, leading to impaired cellular energy levels. A reduction in cellular ATP content is a direct consequence of inhibited mitochondrial respiration. researchgate.net

Table 1: Effects of Propionic Acid Analogs on Mitochondrial Function

CompoundPrimary TargetObserved Effect on MitochondriaReference
3-Nitropropionic Acid (3-NPA)Succinate Dehydrogenase (Complex II)Inhibition of respiration, induction of Mitochondrial Permeability Transition (MPT), disruption of mitochondrial morphology. nih.govmedchemexpress.comnih.govnih.gov
Indole-3-Propionic Acid (IPA)Mitochondrial respiratory chainChronic exposure leads to mitochondrial dysfunction (reduced maximal and spare respiration). nih.govfrontiersin.org

The primary enzymatic target of this compound's analog, 3-NPA, is succinate dehydrogenase (SDH), an enzyme that uniquely participates in both the citric acid cycle and the electron transport chain. wikipedia.org 3-NPA is classified as a "suicide inhibitor" of SDH. nih.gov This type of inhibition occurs when the enzyme converts a substrate analog into a reactive intermediate that then irreversibly binds to the active site. In the case of 3-NPA, it is oxidized by SDH, forming a covalent adduct with a critical arginine residue in the enzyme's active site, leading to its inactivation. nih.gov

Given its structure as a halogenated carboxylic acid, this compound likely functions as an irreversible inhibitor of SDH through a different mechanism, namely alkylation. The carbon atom bearing the iodine is electrophilic and susceptible to nucleophilic attack by amino acid residues in the enzyme's active site. Cysteine and arginine residues are potential targets for such alkylation. nih.gov The formation of a covalent bond between this compound and a key catalytic residue would lead to the irreversible inactivation of SDH, thereby disrupting both the citric acid cycle and oxidative phosphorylation.

Table 2: Mechanism of SDH Inhibition by 3-Nitropropionic Acid

InhibitorMechanism of ActionNature of InhibitionKey Active Site Residue InvolvedReference
3-Nitropropionic Acid (3-NPA)Oxidized by SDH to a reactive intermediate that covalently binds to the active site.Irreversible (Suicide Inhibition)Arginine nih.govnih.gov

Investigations of Metabolic Pathways

The reactivity of this compound makes it a useful tool for investigating various metabolic pathways and enzyme mechanisms.

Activity-based probes are valuable tools for studying enzyme function in complex biological systems, often by covalently modifying active-site residues. nih.gov Halogenated compounds like this compound and its analog iodoacetate are classic examples of reagents used for the alkylation of cysteine residues in proteins. nih.govnih.gov The high reactivity of the thiol group of cysteine towards alkylating agents allows for the specific labeling and inhibition of enzymes that contain a catalytically important cysteine in their active site. chemistrysteps.comlumiprobe.com

The use of such probes can help in identifying active enzymes within a proteome, mapping enzyme active sites, and understanding the catalytic mechanism of an enzyme. nih.govnih.gov For instance, the reaction of 3-bromopropionic acid, a closely related compound, has been utilized for the determination of protein thiol groups. nih.govnih.gov By extension, this compound can be employed as a biochemical probe to investigate the role of cysteine residues in a variety of enzymes, not limited to those in central metabolism. Its ability to form stable covalent adducts makes it suitable for these applications.

Table 3: Application of Halogenated Acids as Biochemical Probes

CompoundTarget ResidueApplicationReference
Iodoacetic AcidCysteineAlkylation of thiol groups for protein analysis and enzyme inhibition. nih.gov
3-Bromopropionic AcidCysteineDetermination of protein thiol groups. nih.govnih.gov

Esters of this compound can be subject to enzymatic hydrolysis by esterases, such as lipases. nih.govresearchgate.netresearchgate.netnih.gov This process involves the cleavage of the ester bond to yield this compound and the corresponding alcohol. The enzymatic hydrolysis of esters is a common reaction in biological systems for the metabolism of various compounds and the activation of prodrugs.

Lipases are a class of enzymes that can catalyze the hydrolysis of a wide range of esters. researchgate.netresearchgate.netnih.gov Studies on the lipase-catalyzed hydrolysis of various esters, including those of arylcarboxylic acids and p-nitrophenyl esters, have demonstrated the versatility of these enzymes. nih.govnih.gov The efficiency and selectivity of the hydrolysis can depend on the specific lipase (B570770) used and the structure of the ester. It is therefore highly probable that 3-iodopropionyl esters could be hydrolyzed by cellular or microbial lipases. This enzymatic activity could play a role in the metabolic fate of such derivatives in a biological system, potentially releasing the active inhibitor, this compound.

Comparative studies of halogenated carboxylic acids reveal differences in their reactivity and biochemical effects. The nature of the halogen atom significantly influences the compound's properties as an alkylating agent. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, this compound is a more reactive alkylating agent than 3-bromopropionic acid and 3-chloropropionic acid due to the lower bond energy of the C-I bond, making iodide a better leaving group.

This increased reactivity translates to a faster rate of reaction with nucleophiles, such as the thiol group of cysteine. chemistrysteps.comlumiprobe.com A study comparing 3-bromopropionic acid and iodoacetic acid for the determination of protein thiol groups noted that the reaction products have different stabilities, with the S-carboxyethylcysteine formed from 3-bromopropionic acid being more stable to cyclization than the S-carboxymethylcysteine from iodoacetic acid. nih.gov This highlights that while the general mechanism of action (alkylation) is the same, the specific properties of the halogenated acid can influence the outcome and utility in biochemical studies.

Table 4: Comparison of Halogenated Propionic Acids

CompoundCarbon-Halogen Bond Energy (approx. kJ/mol)Relative Reactivity as Alkylating AgentKey Characteristics
3-Chloropropionic Acid340LowerMore stable C-Cl bond.
3-Bromopropionic Acid280IntermediateUsed for determining protein thiol groups, forms stable adducts. nih.govnih.gov
This compound210HigherWeaker C-I bond makes it a more potent alkylating agent.

Exploration as Potential Therapeutic Agents

Application of Radioiodine Isotopes for Targeted Therapies

The exploration of this compound in the context of targeted radionuclide therapies is primarily centered on its role as a chemical building block rather than a direct therapeutic agent. Targeted radionuclide therapy is a systemic treatment approach where a radioactive isotope is attached to a molecule designed to selectively bind to specific targets, such as cancer cells. This allows for the precise delivery of radiation to the tumor site, minimizing damage to healthy surrounding tissues.

In principle, for this compound to be used in such a therapy, it would need to be synthesized with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131. However, a review of available scientific literature indicates a lack of studies where this compound itself is the radioiodinated molecule used for targeted treatment.

Instead, the compound serves as a valuable reagent in the synthesis of more complex molecules for therapeutic and diagnostic applications. For example, this compound is used as a precursor in multi-step chemical syntheses to create components for advanced drug delivery or imaging systems. Research has documented its use in the preparation of bis-biotin-containing reagents for pretargeting systems in radioimmunotherapy, although in these systems, other radionuclides like Indium-111 were used for labeling nih.gov. Another study utilized a derivative, this compound tert-butyl ester, in the synthesis of a Carbon-11 labeled PET tracer, [4-¹¹C]butyric acid, for use in positron emission tomography imaging acs.org.

While this compound contains a stable iodine atom that could theoretically be replaced with a radioisotope, its application as a standalone targeted therapy agent has not been established in the researched literature. Its utility is currently demonstrated in its capacity as a versatile chemical intermediate in the development of broader radiopharmaceutical and therapeutic platforms.

Elucidation of Effects on Cellular Functions and Physiology

Direct and detailed research elucidating the specific effects of this compound on cellular functions and physiology is limited in publicly available scientific literature. However, significant insights can be drawn from studies on its parent compound, propionic acid (PA), a well-known short-chain fatty acid (SCFA). Research into propionic acid has revealed notable effects on cancer cells, particularly concerning the induction of cellular stress and programmed cell death pathways.

A key study investigated the anticancer effects of propionic acid on human cervical cancer cells (HeLa cells), demonstrating that it can suppress cell viability through mechanisms involving autophagy and mitochondrial dysfunction mdpi.com. These findings on propionic acid provide a foundational understanding of the potential cellular impacts of its derivatives.

The primary mechanisms identified for propionic acid include:

Induction of Reactive Oxygen Species (ROS): Treatment with propionic acid was shown to increase the levels of intracellular ROS, which are chemically reactive molecules containing oxygen. Elevated ROS levels can lead to cellular damage, a state known as oxidative stress mdpi.com.

Mitochondrial Dysfunction: The accumulation of ROS subsequently leads to the dysfunction of the mitochondrial membrane. This is a critical event, as mitochondria are central to cellular energy production and the regulation of cell death mdpi.com.

Induction of Autophagy: Propionic acid was found to trigger autophagy, a cellular process of self-degradation of components. This was confirmed by the increased formation of protein markers such as LC3B. The study suggested that this autophagic response is mediated through the inhibition of the AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation mdpi.com.

Promotion of Apoptosis-Related Genes: The compound was observed to increase the expression of several pro-apoptotic genes, including BAK, BAX, and NOXA, which play crucial roles in initiating programmed cell death mdpi.com.

The table below summarizes the observed cellular effects of propionic acid on HeLa cells from the aforementioned study.

Cellular ProcessObserved EffectKey Molecular Markers/Pathways AffectedReference
Oxidative StressInduction of Reactive Oxygen Species (ROS)Increased intracellular ROS levels mdpi.com
Mitochondrial FunctionInduction of mitochondrial membrane dysfunctionDisruption of mitochondrial integrity mdpi.com
Cell Death PathwayActivation of AutophagyInhibition of AKT/mTOR signaling; Increased LC3-II levels mdpi.com
Gene ExpressionUpregulation of pro-apoptotic genesIncreased expression of BAK, BAX, and NOXA mdpi.com
Cell ViabilitySuppression of cancer cell viabilityIncreased sub-G1 cell population characteristic of cell death mdpi.com

In other biochemical contexts, this compound has been used as a reagent to modify enzyme structures. For instance, it was employed in attempts to carboxyalkylate a specific cysteine residue in the enzyme glucoamylase. While this particular reaction led to oxidation rather than the intended alkylation, it demonstrates the compound's reactivity within a biological system acs.org. These findings underscore the need for further specific research to fully elucidate the distinct physiological and cellular profile of this compound itself.

Advanced Spectroscopic and Computational Analysis

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for monitoring the progress of reactions and characterizing the resulting products in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions. magritek.com It offers detailed structural information about the molecules present in a reaction mixture and allows for the quantification of reactants and products over time. magritek.com

In the context of 3-Iodopropionic acid, ¹H NMR is particularly useful for tracking reactions such as esterification. For instance, during the synthesis of methyl 3-iodopropanoate from this compound and methanol (B129727), the progress of the reaction can be followed by observing the appearance of the methyl ester peak at approximately 3.75 ppm and the methylene (B1212753) group adjacent to the iodine (CH₂I) at around 4.20 ppm. The characteristic ¹H NMR signals for this compound in different deuterated solvents are also well-documented, with typical shifts for the two methylene groups (protons A and B) observed. chemicalbook.com For example, in DMSO-d₆, the protons of the CH₂I group (A) appear around 3.303 ppm, while the protons of the CH₂COOH group (B) are found at approximately 2.904 ppm. chemicalbook.com This clear differentiation allows for precise monitoring of the conversion of the starting material to the product. researchgate.net

Table 1: Characteristic ¹H NMR Shifts for this compound and a Derivative This table is interactive. Users can sort and filter the data.

Compound Solvent Functional Group Chemical Shift (ppm)
This compound DMSO-d₆ -CH₂I 3.303
This compound DMSO-d₆ -CH₂COOH 2.904
This compound D₂O -CH₂I 3.340
This compound D₂O -CH₂COOH 3.056
Methyl 3-iodopropanoate - -OCH₃ ~3.75
Methyl 3-iodopropanoate - -CH₂I ~4.20

Data sourced from multiple chemical analysis reports. chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups and monitoring the progress of reactions by observing changes in vibrational frequencies. nih.govspectroscopyonline.com In reactions involving this compound, FT-IR can track the disappearance of reactant peaks and the appearance of product peaks.

For example, in the esterification of this compound, the broad O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) will diminish, while the characteristic C=O stretch of the ester will appear around 1740 cm⁻¹. The C-I stretching frequency, which occurs at approximately 560 cm⁻¹, can also be monitored. The use of in-situ ATR-FT-IR spectroscopy allows for real-time analysis of the reaction mixture, providing immediate feedback on the reaction's progress without the need for sample separation. spectroscopyonline.com This technique has been successfully applied to study similar reactions, such as the synthesis of aspirin, demonstrating its power in elucidating reaction kinetics and mechanisms. spectroscopyonline.com

Table 2: Key FT-IR Vibrational Frequencies for this compound and Related Functional Groups This table is interactive. Users can sort and filter the data.

Functional Group Compound Context Typical Wavenumber (cm⁻¹)
C=O Stretch (Carboxylic Acid) This compound ~1700
O-H Stretch (Carboxylic Acid) This compound 2500-3300 (broad)
C-I Stretch This compound ~560
C=O Stretch (Ester) Methyl 3-iodopropanoate ~1740

Data compiled from spectroscopic databases and research articles. nih.govnist.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms, transition states, and the influence of various factors on reaction outcomes at a molecular level.

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. It is particularly effective for calculating the geometries of transition states and determining the activation energies of reactions. orientjchem.orgresearchgate.netdergipark.org.tr For reactions involving this compound, such as its conversion from glyceric acid, DFT can be employed to model the transition states of key steps. researchgate.net These calculations help in identifying the rate-limiting step of a reaction by comparing the calculated activation energies for different proposed pathways. The B3LYP functional is a commonly used DFT method for such studies. orientjchem.orgresearchgate.net

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the influence of the solvent on reaction kinetics. kobv.de For instance, in nucleophilic substitution reactions where the iodine in this compound is replaced, MD simulations can model how different solvents solvate the reactants and the transition state, thereby affecting the reaction rate. researchgate.net By simulating the system at the atomic level, MD can provide insights into solvent-solute interactions that are not easily accessible through experimental means alone. kobv.de

Computational methods are crucial for validating reaction mechanisms proposed on the basis of experimental evidence. researchgate.netuva.es For the conversion of glyceric acid to this compound, computational studies can corroborate the proposed reaction pathway, which may involve the formation of acrylic acid as a key intermediate. researchgate.net By calculating the energies of intermediates and transition states along the proposed path, it is possible to determine if the mechanism is energetically feasible. researchgate.netresearchgate.netuva.es This synergy between experimental and computational approaches provides a more complete and robust understanding of the chemical processes involving this compound. researchgate.net

In Silico Analysis of Metabolic Flux Distribution in Biological Systems

In silico analysis of metabolic flux provides a powerful computational framework for predicting the flow of metabolites through a cell's intricate network of biochemical reactions. This approach, often utilizing techniques like Flux Balance Analysis (FBA), relies on a stoichiometric model of metabolism to simulate how genetic or environmental changes can alter cellular behavior and redirect metabolic traffic. nih.govjmb.or.kr By defining an objective function, such as maximizing biomass production or the yield of a specific chemical, these models can identify optimal metabolic states and pinpoint key reactions or enzymes that control the flux towards a desired outcome. nih.govjmb.or.kr This predictive capability is invaluable in metabolic engineering for designing microbial strains with enhanced production capacities for valuable chemicals. researchgate.net

While comprehensive metabolic flux distribution models for entire systems focused specifically on this compound are not extensively detailed in the literature, its role as a key intermediate and a probe for enzymatic activity has been subject to targeted in silico analysis. Computational modeling is instrumental in understanding the interaction of this compound with specific enzymes, which is a foundational step for constructing larger metabolic models. These studies help to elucidate how this compound is processed or how it may inhibit or compete for active sites within key metabolic pathways. nih.gov

A notable example of such in silico analysis involves the study of 3-mercaptopropionic acid dioxygenase (MDO), a non-heme mononuclear iron oxygenase. nih.gov Researchers have used computational modeling to investigate the binding of this compound, a non-thiol substrate analog, to the enzyme's active site. nih.gov These analyses are critical as they reveal that the binding of such analogs can trigger conformational changes necessary for the subsequent binding of co-substrates like nitric oxide or, more critically, dioxygen, a key step in the catalytic cycle. nih.gov

The computational models for these interactions are typically based on existing crystal structures of the enzyme complexed with other inhibitors, which are then modified in silico to include this compound. nih.gov Using quantum mechanics/molecular mechanics (QM/MM) methods like Density Functional Theory (DFT), researchers can optimize the geometry of the active site with the bound ligand and calculate key parameters. nih.gov

Table 1: Computational Modeling Parameters for this compound Interaction with AvMDO

Parameter Description Source
Baseline Model Crystal structure of Aspergillus nidulans MDO (AvMDO) in complex with the competitive inhibitor 3-hydroxypropionic acid (3HPA). nih.gov
PDB Code 6XB9 nih.gov
Software Orca (ver. 4.2.1) nih.gov
Method Density Functional Theory (DFT) optimization nih.gov
Functional TPSS meta-GGA nih.gov
Basis Set def2-TZVP for iron and coordinated atoms; def2-SVP for remaining atoms. nih.gov

| In Silico Finding | this compound is capable of binding to the enzymatic Fe-site, gating the subsequent ordered binding of nitric oxide. | nih.gov |

This type of detailed in silico analysis at the enzyme level provides crucial data for building more extensive metabolic flux models. By understanding how this compound interacts with specific proteins, its potential impact on the broader metabolic network can be more accurately predicted. For instance, if this compound acts as a competitive inhibitor for a key enzyme in a central metabolic pathway, a flux balance model could predict a consequent redistribution of metabolic flow through alternative pathways. nih.gov

| Metabolic Engineering | Computational modeling helps predict genetic manipulations to optimize microbial strains for maximizing chemical production. | In silico models could be used to design pathways and optimize host organisms for the efficient biosynthesis of this compound from renewable feedstocks like glyceric acid. researchgate.netresearchgate.net | researchgate.net |

These computational approaches represent a shift towards rational design in metabolic engineering, where in silico predictions guide the experimental construction and optimization of microbial cell factories. jmb.or.kr

Applications in Materials Science and Industrial Chemistry

Monomer for the Synthesis of Poly-3-Hydroxypropionic Acid (P3HPA)

3-Iodopropionic acid is a potential monomer for the creation of Poly-3-Hydroxypropionic Acid (P3HPA), a biodegradable and biocompatible polyester. researchgate.netrsc.orgresearchgate.netresearchgate.net P3HPA is gaining interest as a sustainable alternative to conventional plastics derived from fossil fuels. nih.gov While P3HPA is not known to be accumulated by any natural organism, significant research has gone into engineering genetically modified organisms to produce this homopolymer. nih.gov The synthesis of P3HPA from this compound offers a chemical route to this promising bioplastic. The process typically involves the conversion of this compound to 3-hydroxypropionic acid (3-HPA), which then serves as the direct monomer for polymerization. researchgate.netrsc.org This positions this compound as a crucial starting material in the chemical synthesis pathway of P3HPA.

Key Platform Molecule for the Production of Acrylic Acid and 3-Hydroxypropionic Acid (3-HPA)

Due to its high reactivity, this compound serves as a valuable platform molecule for the production of commercially important chemicals like acrylic acid and 3-hydroxypropionic acid (3-HPA). researchgate.netrsc.orgresearchgate.netresearchgate.net

Production of 3-Hydroxypropionic Acid (3-HPA):

3-HPA is recognized by the U.S. Department of Energy as a top value-added chemical from biomass and is a versatile platform chemical in its own right, with applications in the production of various polymers and chemicals like 1,3-propanediol (B51772) and acrylic acid. researchgate.netrsc.orgmdpi.com The conversion of this compound to 3-HPA is a key step in many synthesis routes. For instance, glyceric acid, which can be derived from the renewable resource glycerol (B35011), can be converted to this compound and subsequently hydrolyzed to yield 3-HPA. researchgate.netresearchgate.netgoogle.com This method provides a pathway from biomass to a valuable chemical intermediate. A patented method describes the preparation of 3-HPA from glyceric acid, involving the initial formation of this compound, followed by extraction and catalyzed hydrolysis to produce 3-HPA with high yields. google.com

Production of Acrylic Acid:

Acrylic acid and its esters are major industrial chemicals used in the production of a wide range of polymers, coatings, adhesives, and textiles. google.com this compound can be readily converted to acrylic acid through dehydroiodination. This reaction involves the elimination of a hydrogen atom and the iodine atom from adjacent carbon atoms to form a carbon-carbon double bond, resulting in the formation of acrylic acid. This makes this compound a useful intermediate in processes that aim to produce acrylic acid from various starting materials, including bio-based feedstocks. researchgate.netrsc.org

Intermediate in the Synthesis of Diverse Pharmaceuticals and Agrochemicals

The reactivity of this compound, particularly the carbon-iodine bond, makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com The iodine atom can be easily displaced by various nucleophiles, allowing for the introduction of different functional groups and the construction of complex molecular architectures. cymitquimica.com

In pharmaceutical development, its structural features are utilized in creating drugs for various therapeutic areas. chemimpex.com For example, it can be a precursor in the synthesis of compounds targeting neurological disorders. chemimpex.com Similarly, in the agrochemical industry, this compound and related compounds like 3-bromopropionic acid are used as building blocks for creating new pesticides and herbicides with enhanced efficacy and stability. chemimpex.comatamankimya.com The ability to functionalize the molecule at the 3-position is key to its utility in these fields.

Development of Iodinated Contrast Agents for Advanced Medical Imaging

Iodinated contrast agents are essential for enhancing the visibility of internal structures in X-ray-based medical imaging techniques like computed tomography (CT). beilupharma.comradiopaedia.org These agents work by absorbing X-rays more strongly than the surrounding tissues due to the high atomic number of iodine. radiopaedia.org

The basic structure of many iodinated contrast agents is a tri-iodinated benzoic acid derivative. beilupharma.comuspharmacist.comnih.gov While this compound itself is not a final contrast agent, it serves as a potential precursor or building block in the synthesis of more complex iodinated molecules used for this purpose. ontosight.ai The development of these agents has progressed from ionic, high-osmolality compounds to non-ionic, low- and iso-osmolality agents to improve patient tolerance. beilupharma.comradiopaedia.orgjcpres.com The synthesis of these advanced contrast agents often involves multi-step processes where iodinated intermediates are crucial.

Precursor for High-Performance Polymeric Substances (e.g., Adipic Acid Derivatives for Nylon Synthesis)

This compound and its derivatives are emerging as important precursors for the production of high-performance polymers, most notably through the synthesis of adipic acid. Adipic acid is a key dicarboxylic acid monomer used in the production of Nylon 6,6, a widely used engineering thermoplastic. researchgate.netresearchgate.net

Environmental Fate and Bioremediation Research

Environmental Considerations and Ecological Impacts of Organoiodine Compounds

Organoiodine compounds, a class to which 3-iodopropionic acid belongs, play a significant role in environmental and biological processes. nih.gov These compounds are of interest due to their presence in industrial wastewater and natural water resources, where they can be toxic, mutagenic, or carcinogenic, making their removal from drinking water a high priority. nih.gov The environmental relevance of organoiodine compounds is underscored by their contribution to the global iodine cycle. frontiersin.org Volatile organoiodine compounds, for instance, are involved in the formation of cloud condensation nuclei, which can influence regional climate patterns. frontiersin.org Furthermore, reactive iodine species can participate in the depletion of the ozone layer. frontiersin.org

The ecological impact of organoiodine compounds extends to aquatic life. While many marine algae accumulate halogens, the variety and abundance of marine iodine compounds are lower than their chlorine and bromine counterparts. nih.gov Some marine-derived organoiodine compounds are valued for their biological activities, including potential inhibitory effects against cancer and diabetes. nih.gov However, the broader impact of anthropogenically introduced organoiodine compounds on aquatic ecosystems is a subject of ongoing research, particularly concerning their potential toxicity to organisms like Daphnia magna. researchgate.net The toxicity of these compounds can even increase as they undergo transformation in the environment. researchgate.net Due to its water solubility, this compound is likely to be mobile in the environment. fishersci.com

Microbial Metabolism and Biodegradation Pathways

The biodegradation of halogenated compounds is a key area of environmental research. While propionic acid itself is readily metabolized by various microbes into carbon dioxide and water, the presence of a halogen atom, such as iodine in this compound, significantly alters its biodegradability. epa.gov

Research into the microbial degradation of β-substituted haloalkanoates like this compound has been less frequent compared to their α-substituted counterparts. asm.org Studies on certain bacterial strains, such as Pseudomonas chloritidismutans AW-1T, have shown no growth when 3-iodopropionate was provided as a substrate, and no dehalogenase activity was observed towards it. asm.orgasm.org This suggests that the metabolic pathways for degrading more common halogenated compounds may not be effective for this compound. The degradation of related compounds, such as 3-nitropropionic acid, involves enzymes like nitronate monooxygenase, which converts it to 3-oxopropanoate, eventually entering the central carbon metabolism. nih.gov However, the specific metabolic fate of this compound in various microbial systems remains an area requiring further investigation. utm.my

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical first step in the biodegradation of many halogenated pollutants. frontiersin.org These enzymes are broadly classified based on their substrate specificity and catalytic mechanisms. frontiersin.orgnih.gov Hydrolytic dehalogenases, for example, are common and include haloalkane dehalogenase and 2-haloacid dehalogenase. nih.gov

Haloacid dehalogenases are further categorized. For instance, L-2-haloacid dehalogenases act on L-2-haloacids, while D-2-haloacid dehalogenases act on D-2-haloacids. asm.org Some dehalogenases exhibit broad substrate ranges, while others are highly specific. For example, the dehalogenase from Rhodococcus sp. can act on several chlorinated aliphatic acids. researchgate.net However, studies on Pseudomonas chloritidismutans AW-1T showed no dehalogenase activity towards 3-iodopropionate, indicating that the dehalogenases present in this organism are not suited for this substrate. asm.org The enzyme from a Rhodococcus strain was found to remove chloride ions from 3- and 4-carbon alkanoic acids when the halogen was in the β-position, but not the α-position. researchgate.net The search for dehalogenases specifically capable of efficiently degrading this compound is an ongoing research endeavor.

Table 1: Substrate Specificity of Various Dehalogenases

Enzyme/Organism Substrate(s) Activity Observed Reference
Pseudomonas chloritidismutans AW-1T 3-Iodopropionate No asm.org
Rhodococcus sp. 3-Chloropropionic acid Yes researchgate.net
Rhodococcus sp. 3-Chlorobutyric acid Yes researchgate.net
Pseudomonas sp. strain CBS-3 (S)-2-chloropropanoate Yes uniprot.org
Zobellia galactanivorans DsijT Iodoacetic acid Yes frontiersin.org
Zobellia galactanivorans DsijT Bromoacetic acid Yes frontiersin.org

The detection and quantification of this compound and its metabolites in environmental samples are crucial for understanding its fate and transport. Analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) are employed for this purpose. nih.gov

A study of a coal mine's underground water reservoir identified 3-iodopropanoic acid as one of the metabolites that significantly increased in concentration after the water passed through the reservoir. nih.govresearchgate.net This suggests that microbial or geochemical processes within the reservoir may lead to the formation or transformation of iodine-containing compounds, resulting in the production of this compound. nih.govresearchgate.net The analysis of such compounds in aquatic systems is often part of broader metabolomic studies that aim to characterize the chemical changes mediated by microbial communities. nih.govresearchgate.net Reverse-phase high-performance liquid chromatography (RP-HPLC) is another method that can be used for the analysis of this compound. sielc.com

The introduction of halogenated compounds into an environment can significantly alter the structure and metabolic activity of microbial communities. researchgate.net In some environments, the presence of these compounds can lead to a decrease in microbial diversity. researchgate.net

Studies on the microbial communities in environments contaminated with halogenated compounds often reveal the enrichment of specific bacterial species capable of degrading these substances. cardiff.ac.uk For example, in coal mine water, factors like Chemical Oxygen Demand (COD) and Total Dissolved Solids (TDS) have been shown to be primary environmental factors that significantly impact microbial communities and their metabolic activities. nih.gov The response of a microbial community to a compound like this compound would likely involve shifts in the abundance of different microbial taxa and changes in the expression of metabolic pathways, particularly those related to stress response and detoxification. researchgate.net The analysis of 16S rRNA genes is a common method to monitor changes in the bacterial community composition in response to pollutants. cardiff.ac.uk In one study, after passing through an underground reservoir, there was a notable decline in microbial diversity, and the relative abundance of phyla like Actinomycetota and Spirochaetota decreased. researchgate.net At the same time, an increase in the concentration of various metabolites, including 3-iodopropanoic acid, was observed. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-iodopropionate
3-nitropropionic acid
3-oxopropanoate
3-chloropropionic acid
3-chlorobutyric acid
(S)-2-chloropropanoate
iodoacetic acid
bromoacetic acid
chloroacetic acid
propionic acid
carbon dioxide
water
iodine
chlorine
bromine
3-hydroxypropionic acid
Chemical Oxygen Demand (COD)
Total Dissolved Solids (TDS)
γ-glutamyl-lysine
peltatol A
pipazethate
montecristin
dipivefrin
riboflavin
taurine
hypotaurine
selenocompound
glyoxylate
dicarboxylate

Emerging Research Directions and Future Perspectives

Integration into Advanced Green Chemistry Principles and Sustainable Industrial Processes

The versatility of 3-iodopropionic acid is positioning it as a key molecule in the advancement of green chemistry and sustainable industrial practices. solubilityofthings.com A significant area of research involves its use as an intermediate in the synthesis of valuable chemicals from renewable resources. researchgate.netrsc.org One notable process is the conversion of glyceric acid, a derivative of glycerol (B35011), into 3-hydroxypropionic acid (3-HPA), a valuable platform chemical. researchgate.netgoogle.com In this process, hydriodic acid catalyzes the formation of this compound from glyceric acid, which is then hydrolyzed to produce 3-HPA. researchgate.netrsc.org This pathway is highly efficient, achieving quantitative conversion of glyceric acid to this compound at moderate temperatures. rsc.orgresearchgate.net

Furthermore, research has demonstrated the potential for the one-step synthesis of succinic acid directly from glyceric acid, where this compound acts as a key intermediate. rsc.org This process utilizes a rhodium-based catalyst and represents a novel method for the valorization of glycerol, a major byproduct of the biodiesel industry. rsc.org The environmental behavior of iodine-containing compounds is also a crucial aspect of sustainable chemistry, prompting studies into their ecological impact. solubilityofthings.com

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is crucial for improving the selectivity and efficiency of reactions involving this compound. The iodine atom in its structure can enhance certain catalytic reactions, expanding its utility beyond traditional organic synthesis. solubilityofthings.com

Key research in this area includes:

Rhodium-Catalyzed Hydrogenation: In the conversion of glyceric acid to this compound, a rhodium catalyst is employed to regenerate hydriodic acid (HI) from iodine (I2) using hydrogen (H2). rsc.orgresearchgate.net This catalytic system has proven to be stable and reusable. researchgate.netrsc.org

Carbon-Iodine Bond Activation: The carbon-iodine (C-I) bond in this compound is weaker than corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for faster nucleophilic substitution reactions. arkat-usa.org This reactivity is a key area of exploration for developing new catalytic transformations.

Metal-Free Catalysis: Research has explored the use of sodium iodide (NaI) as a catalyst for the highly selective transformation of bio-based lactic acid to propionic acid, a valuable chemical. researchgate.net

Interactive Table: Catalytic Systems in this compound Related Reactions
ReactionCatalyst SystemKey FeaturesReference
Glyceric Acid to this compoundRhCl3/HIStable, reusable, quantitative conversion researchgate.netrsc.org
Lactic Acid to Propionic AcidNaIMetal-free, high selectivity researchgate.net
This compound to Succinic AcidRhCl3One-step synthesis from glyceric acid rsc.org

Expansion of Biological Applications and Biotechnological Utilities

This compound and its derivatives are subjects of growing interest in biological and biotechnological research. ontosight.aiontosight.ai Its structural similarity to natural compounds makes it a useful tool for investigating metabolic pathways and enzymatic reactions. ontosight.ai

Current and emerging applications include:

Metabolic Pathway Probes: It is used in studies related to metabolic pathways and as a potential inhibitor in enzymatic reactions. ontosight.aiontosight.ai

Enzyme Inhibition Studies: The compound's ability to interact with biological molecules is being explored. ontosight.ai For example, it has been used to study the alkylation of methionine residues in peptides. nih.gov

Synthesis of Bio-conjugates: this compound has been used in the synthesis of zwitterionic polymer conjugates of proteins, which have shown potential for extending the in vivo plasma half-life of protein drugs. nih.govnih.govduke.edu

Precursor for Selenocysteine (B57510) Derivatives: Its methyl ester is used in the synthesis of amino acid and selenocysteine derivatives, which are important as catalytic groups in enzymes. google.com

Exploration of New Material Science Applications Beyond Traditional Polymers

The unique reactivity of this compound is being harnessed to develop new materials with tailored properties, extending its application beyond traditional polymer synthesis.

Emerging applications in material science include:

Surface Modification: this compound has been used for the surface modification of nanoparticles, such as boehmite, to create composites with improved properties. google.com It has also been employed in the N-alkylation of secondary amines on the surface of nanofiltration membranes to create zwitterionic surfaces with enhanced anti-fouling properties. sci-hub.box

Synthesis of Functional Polymers: It has been utilized in the synthesis of spiropyran-functionalized polymers. The process involves reacting 2,3,3-trimethylindolenine (B142774) with this compound as a step towards creating light-responsive materials. tib.eu

Development of Zwitterionic Materials: In a novel approach to creating anti-fouling membranes, polyamide nanofiltration membranes were modified using this compound to convert secondary amines into zwitterionic groups. sci-hub.box

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-iodopropionic acid in peptide alkylation studies, and how are yields optimized?

  • Methodology : this compound is commonly used as an alkylating agent in peptide modification. A validated protocol involves reacting it with amines (e.g., N,N-dibenzylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Post-reaction, purification via flash chromatography or recrystallization yields derivatives like N,N-dibenzyl-3-iodo-propionamide (54% yield) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to acid) and using inert atmospheres to prevent iodine loss. Characterization is performed via 1^1H/13^13C NMR to confirm structural integrity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Due to its toxicity (TDLo: 5700 mg/kg in mice) and iodine volatility, researchers must use fume hoods, nitrile gloves, and eye protection. Storage requires airtight containers in dark, cool conditions to prevent decomposition into toxic iodide fumes. Solubility in ethanol and ether necessitates fire safety protocols. Toxicity screenings (e.g., Ames test) are recommended for biological studies .

Q. How is this compound utilized in β-carboline alkylation, and what analytical techniques validate the products?

  • Methodology : In β-carboline alkylation, this compound (10x molar excess) reacts with the alkaloid in methanol under NaOH-neutralized conditions. Reaction progress is monitored via TLC. Post-evaporation, products are isolated via flash chromatography (ethyl acetate/methanol gradients) and validated using high-resolution NMR (500 MHz in DMSO-d6) and LC-MS to confirm mass increments (e.g., +198 Da for mono-alkylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in alkylation specificity (e.g., histidine vs. methionine) when using this compound?

  • Methodology : Contradictory alkylation outcomes arise from nucleophile reactivity and steric effects. For example, this compound selectively alkylates methionine (vs. histidine) in peptide chains, as shown by LC/MS comparisons with β-propiolactone-treated samples . To resolve discrepancies:

  • Perform kinetic studies under varying pH (4–9) to assess nucleophile activation.
  • Use tandem MS/MS to map alkylation sites and quantify adducts.
  • Validate with model peptides (e.g., Ac-His-NHMe) to isolate residue-specific reactivity .

Q. What catalytic systems enhance the efficiency of this compound dimerization for adipic acid synthesis?

  • Methodology : Microwave-assisted dimerization using NiCl₂·6H₂O (5 mol%) with Mn (2 mol%) and 1,10-Phenanthroline ligand (4 mol%) achieves 84% yield of diethyl adipate in 5 minutes at 90°C. Hydrolysis with H₂SO₄ (10% v/v) at 100°C for 2 hours converts the ester to adipic acid (89% yield). Key parameters include solvent-free conditions and rapid heating to suppress side reactions .

Q. What advanced analytical techniques differentiate mono- and bis-alkylation products in this compound reactions?

  • Methodology : High-resolution LC-MS with collision-induced dissociation (CID) fragments alkylated peptides, confirming adduct positions via diagnostic ions (e.g., immonium ions for methionine alkylation). 1^1H NMR chemical shifts (e.g., δ6.8–7.7 ppm for histidine adducts) and isotopic labeling (e.g., 13^{13}C-IAA) further distinguish mono-/bis-alkylation .

Q. How do steric and electronic effects influence this compound’s reactivity compared to bromo/chloro analogs?

  • Methodology : Comparative kinetic studies using halogenated propionic acids (3-iodo vs. 3-bromo) reveal iodine’s superior leaving-group ability (lower activation energy), enabling faster alkylation. Steric effects are assessed via Hammett plots using para-substituted benzylamines. Computational modeling (DFT) quantifies charge distribution at the α-carbon, correlating with experimental yields (iodo > bromo > chloro) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., alkylation site disparities), replicate experiments under controlled conditions (pH, temperature) and employ orthogonal techniques (NMR, LC-MS, X-ray crystallography) to validate findings .
  • Experimental Design : For novel applications, pre-screen reaction conditions using design of experiments (DoE) to optimize variables (solvent, catalyst, molar ratios) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.